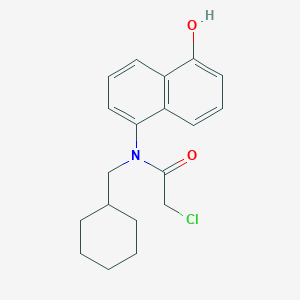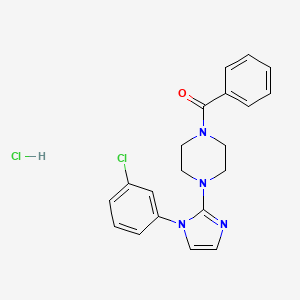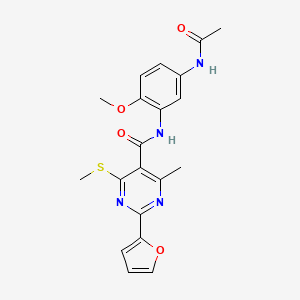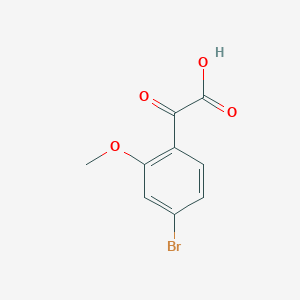
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the mechanisms of various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves the inhibition of PARP. PARP is an enzyme that is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. Additionally, PARP inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide are primarily related to its inhibition of PARP. Inhibition of PARP has been shown to result in the accumulation of DNA damage, which can lead to cell death. Additionally, PARP inhibition has been shown to have anti-inflammatory effects, making it a potential therapeutic target for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is its potency as a PARP inhibitor. This makes it a valuable tool for studying the mechanisms of various cellular processes, including DNA repair and inflammation. However, one limitation of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide in scientific research. One potential direction is the development of more potent and selective PARP inhibitors. Additionally, the therapeutic potential of PARP inhibitors in various diseases, including cancer and neurodegenerative disorders, is an area of active research. Finally, the use of PARP inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is another area of future research.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves several steps. The first step involves the reaction between 5-hydroxy-1-naphthaldehyde and cyclohexylmethylamine to form 5-hydroxy-1-naphthalenemethylamine. This intermediate is then reacted with chloroacetyl chloride to form 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has various applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in various cellular processes, including DNA repair, cell death, and inflammation. The inhibition of PARP by 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Propriétés
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-12-19(23)21(13-14-6-2-1-3-7-14)17-10-4-9-16-15(17)8-5-11-18(16)22/h4-5,8-11,14,22H,1-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHFZXMJEMXFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide](/img/structure/B2525171.png)



![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)
![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)


![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2525185.png)


![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2525188.png)
![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2525189.png)
